![molecular formula C23H15FN2O B4186618 2-{[3-(2-fluorobenzoyl)-1H-indol-1-yl]methyl}benzonitrile CAS No. 5340-97-6](/img/structure/B4186618.png)
2-{[3-(2-fluorobenzoyl)-1H-indol-1-yl]methyl}benzonitrile
Overview
Description
2-{[3-(2-fluorobenzoyl)-1H-indol-1-yl]methyl}benzonitrile is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the indole family of compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 2-{[3-(2-fluorobenzoyl)-1H-indol-1-yl]methyl}benzonitrile is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-{[3-(2-fluorobenzoyl)-1H-indol-1-yl]methyl}benzonitrile has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-{[3-(2-fluorobenzoyl)-1H-indol-1-yl]methyl}benzonitrile in lab experiments is its potential as a fluorescent probe for imaging biological systems. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 2-{[3-(2-fluorobenzoyl)-1H-indol-1-yl]methyl}benzonitrile. One potential direction is to further investigate its anticancer properties and its potential use as a cancer treatment. Another direction is to explore its potential as a fluorescent probe for imaging biological systems, and to develop new imaging techniques based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential limitations and challenges in its use.
Scientific Research Applications
2-{[3-(2-fluorobenzoyl)-1H-indol-1-yl]methyl}benzonitrile has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
2-[[3-(2-fluorobenzoyl)indol-1-yl]methyl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O/c24-21-11-5-3-10-19(21)23(27)20-15-26(22-12-6-4-9-18(20)22)14-17-8-2-1-7-16(17)13-25/h1-12,15H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMILBIAZJSOIBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388031 | |
Record name | 2-[[3-(2-fluorobenzoyl)indol-1-yl]methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(2-Fluorobenzoyl)indol-1-yl]methyl]benzonitrile | |
CAS RN |
5340-97-6 | |
Record name | 2-[[3-(2-fluorobenzoyl)indol-1-yl]methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.